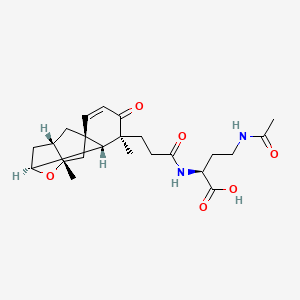![molecular formula C24H20F4O3 B1263497 2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid is a biphenylyl carboxylic acid and a member of (trifluoromethyl)benzenes. It has a role as a gamma-secretase modulator.
Applications De Recherche Scientifique
Application in Solid Phase Synthesis
The compound 2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid finds application in the field of solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) report the synthesis of related compounds like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, showing enhanced acid stability compared to standard trityl resins. These compounds are useful in immobilizing carboxylic acids and amines and releasing products with high yield and purity after TFA treatment (Bleicher et al., 2000).
Role in Microbial Polyhydroxyalkanoates Synthesis
Another significant application is in microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. Takagi, Yasuda, Maehara, and Yamane (2004) discuss how Pseudomonas putida can produce PHAs with fluorinated phenoxy side groups when using fluorophenoxyalkanoic acids as carbon sources. These fluorinated PHAs exhibit unique properties like higher crystallinity and melting points, and water-shedding properties (Takagi et al., 2004).
Impurity Synthesis in Antihypertensive Drugs
The compound also finds relevance in the synthesis of impurities during the production of antihypertensive drugs like Irbesartan. Satyanarayana, Anjaneyulu, Veerasomaiah, and Reddy (2007) highlight the synthesis and characterization of Irbesartan impurities, where derivatives of pentanoic acid play a role (Satyanarayana et al., 2007).
Potential in Antibacterial Agents
The compound's derivatives are also explored for potential antibacterial applications. Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing compounds with phenoxyphenyl groups showing promising antibacterial activities (Holla et al., 2003).
Propriétés
Nom du produit |
2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid |
|---|---|
Formule moléculaire |
C24H20F4O3 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C24H20F4O3/c1-2-3-22(23(29)30)17-12-16(15-4-6-18(7-5-15)24(26,27)28)13-21(14-17)31-20-10-8-19(25)9-11-20/h4-14,22H,2-3H2,1H3,(H,29,30) |
Clé InChI |
KAWUMBNUWGJBOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




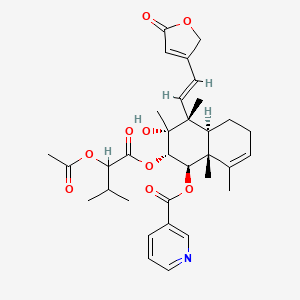
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
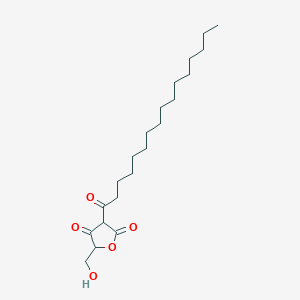
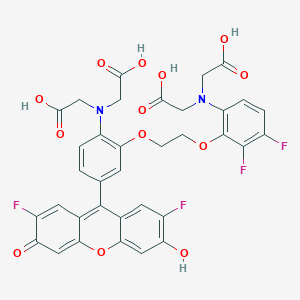
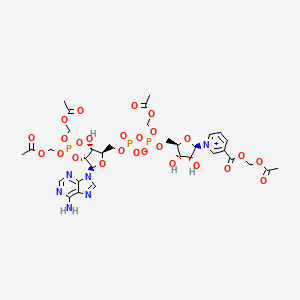
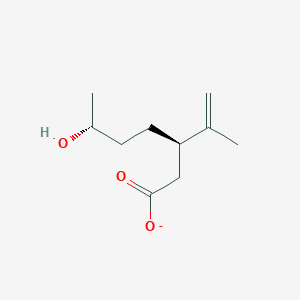
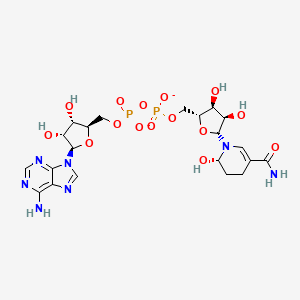
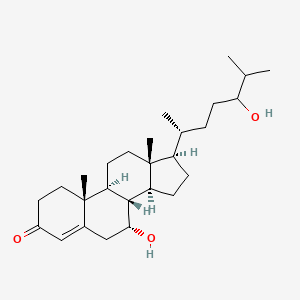
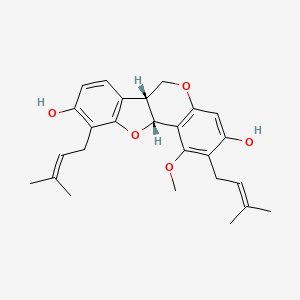
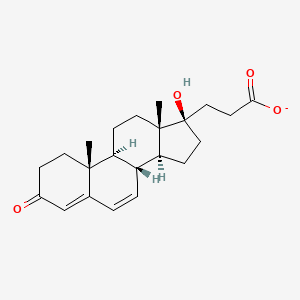
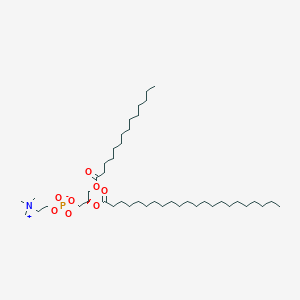
![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)
